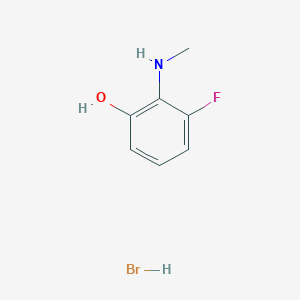
3-Fluoro-2-(methylamino)phenol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(methylamino)phenol;hydrobromide is a chemical compound characterized by the presence of a fluorine atom, a methylamino group, and a hydrobromide ion. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(methylamino)phenol;hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the production of liquid crystals and other materials with specific optical properties.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(methylamino)phenol;hydrobromide typically involves the following steps:
Fluorination: The starting material, 2-(methylamino)phenol, undergoes fluorination to introduce the fluorine atom at the 3-position.
Formation of Hydrobromide: The fluorinated compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-2-(methylamino)phenol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Methylamino derivatives.
Substitution: Various substituted phenols and amines.
Wirkmechanismus
The mechanism by which 3-Fluoro-2-(methylamino)phenol;hydrobromide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-2-(methylamino)phenol;hydrobromide is unique due to its specific combination of functional groups. Similar compounds include:
3-Fluoro-2-(methylamino)benzoic acid: This compound differs by having a carboxylic acid group instead of a phenol group.
2-(Methylamino)phenol: Lacks the fluorine atom, resulting in different chemical properties.
These compounds share similarities in their core structure but differ in their functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
IUPAC Name |
3-fluoro-2-(methylamino)phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.BrH/c1-9-7-5(8)3-2-4-6(7)10;/h2-4,9-10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWJLWISPVIJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2840468.png)
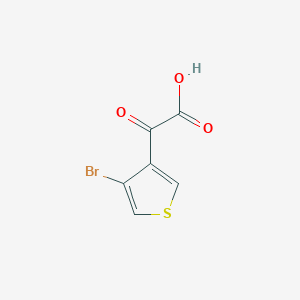
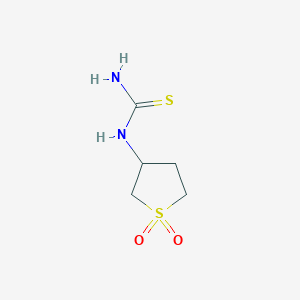
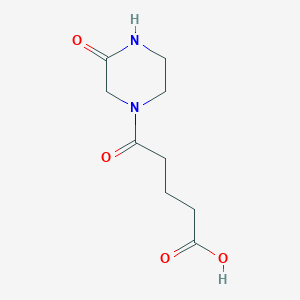
![2-Oxo-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2840476.png)
![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)
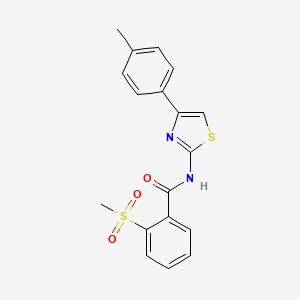
![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2840482.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2840483.png)
![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)
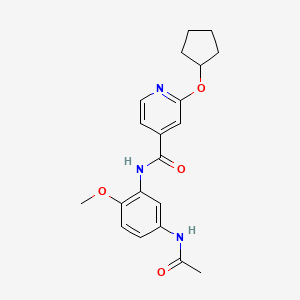
![3-{4-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2840489.png)
![3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2840490.png)
